molecular formula C20H14F2N6O2 B10797649 3-[4-(Difluoromethoxy)phenyl]-5-(2-methylindazol-6-yl)oxy-[1,2,4]triazolo[4,3-a]pyrazine

3-[4-(Difluoromethoxy)phenyl]-5-(2-methylindazol-6-yl)oxy-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B10797649
M. Wt: 408.4 g/mol
InChI Key: DWADAQMBGKHLCV-UHFFFAOYSA-N
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Description

OSM-X-059 is a small molecule inhibitor that targets the oncostatin M signaling pathway. Oncostatin M is a cytokine involved in various biological processes, including inflammation, bone metabolism, and cancer progression. OSM-X-059 has shown potential in modulating these processes, making it a compound of interest in scientific research and therapeutic development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OSM-X-059 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The process often starts with the preparation of a core scaffold, followed by functionalization to introduce specific substituents. Common reagents used in the synthesis include protected nucleosides, phosphoramidite building blocks, and various catalysts. The reaction conditions may involve solid-phase synthesis, high temperatures, and specific solvents to achieve the desired product .

Industrial Production Methods

Industrial production of OSM-X-059 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product. The production process also involves stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

OSM-X-059 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

    Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

OSM-X-059 has a wide range of applications in scientific research:

Mechanism of Action

OSM-X-059 exerts its effects by binding to the oncostatin M receptor, thereby inhibiting the interaction between oncostatin M and its receptor. This inhibition disrupts downstream signaling pathways, including the activation of signal transducer and activator of transcription 3 (STAT3) and extracellular signal-regulated kinase (ERK) pathways. These pathways are involved in various cellular processes, such as inflammation, cell survival, and proliferation .

Comparison with Similar Compounds

Similar Compounds

    SMI-10B: Another small molecule inhibitor targeting the oncostatin M pathway.

    OSM-S-106: A compound with similar inhibitory effects on the oncostatin M receptor.

Uniqueness

OSM-X-059 is unique in its specific binding affinity and selectivity for the oncostatin M receptor. Compared to other similar compounds, it has shown higher potency and efficacy in preclinical studies. Additionally, its distinct chemical structure allows for better pharmacokinetic properties, making it a promising candidate for further development .

Properties

Molecular Formula

C20H14F2N6O2

Molecular Weight

408.4 g/mol

IUPAC Name

3-[4-(difluoromethoxy)phenyl]-5-(2-methylindazol-6-yl)oxy-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C20H14F2N6O2/c1-27-11-13-4-7-15(8-16(13)26-27)29-18-10-23-9-17-24-25-19(28(17)18)12-2-5-14(6-3-12)30-20(21)22/h2-11,20H,1H3

InChI Key

DWADAQMBGKHLCV-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C=CC(=CC2=N1)OC3=CN=CC4=NN=C(N34)C5=CC=C(C=C5)OC(F)F

Origin of Product

United States

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